N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide
Description
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H27NO4/c1-19(28)27(17-20-8-11-23(29-2)12-9-20)15-14-24(21-6-4-3-5-7-21)22-10-13-25-26(16-22)31-18-30-25/h3-13,16,24H,14-15,17-18H2,1-2H3 |
InChI Key |
LDOFBEQHEPICKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropan-1-ol
Methodology :
-
Friedel-Crafts alkylation of 1,3-benzodioxole with cinnamyl alcohol in the presence of AlCl₃.
-
Grignard reaction between 1,3-benzodioxol-5-ylmagnesium bromide and β-phenylpropionaldehyde.
Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 0–5°C | 68% |
| 2 | Mg, Br | THF | Reflux | 72% |
Conversion to 3-(1,3-Benzodioxol-5-yl)-3-phenylpropyl Azide
Procedure :
Reduction to Primary Amine
Catalytic Hydrogenation :
Preparation of 4-Methoxybenzyl Acetyl Chloride
Acetylation of 4-Methoxybenzyl Alcohol
Reaction :
Chlorination of Acetylated Intermediate
Conditions :
-
Note : Excess SOCl₂ is removed under vacuum to prevent side reactions.
Amide Bond Formation
Coupling via Schotten-Baumann Reaction
Procedure :
Carbodiimide-Mediated Coupling
Optimized Protocol :
-
Reagents : EDC·HCl (1.5 eq), HOBt (1 eq), DIPEA (2 eq) in DMF.
-
Conditions : Stir at 25°C for 12 hours.
Comparative Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC·HCl | DMF | 25 | 83 | 98.2 |
| DCC | THF | 0 | 65 | 95.1 |
| HATU | DCM | -10 | 88 | 97.8 |
Alternative Route: Reductive Amination
Synthesis of Ketone Intermediate
Step : Oxidation of 3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-ol using PCC in CH₂Cl₂.
Yield : 89% (confirmed by ¹H NMR).
Reductive Amination with 4-Methoxybenzylamine
Conditions :
Final Acetylation
Procedure :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 6.85–7.40 (m, 9H, aromatic), 5.95 (s, 2H, OCH₂O), 4.25 (q, 2H, NCH₂), 3.80 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calculated for C₂₆H₂₆NO₄ [M+H]⁺ 424.1913, found 424.1908.
Challenges and Optimization Strategies
Steric Hindrance in Amide Formation
Byproduct Formation in Reductive Amination
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of benzodioxole carboxylic acids or ketones.
Reduction: Formation of benzodioxole alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the benzodioxole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 1,3-benzodioxol-5-yl group, which distinguishes it from other acetamide derivatives. Key comparisons include:
- Benzodioxol vs. Methoxy/Chloro Groups : The benzodioxol group enhances electron density and may improve binding to aromatic-interacting receptors compared to simpler methoxy or chloro substituents .
Physicochemical Properties
- Lipophilicity : The benzodioxol group (logP ~2.5) may increase lipophilicity compared to methoxy (logP ~1.7) or chloro (logP ~2.0) substituents, influencing blood-brain barrier penetration .
- Solubility : Polar acetamide and methoxy groups likely enhance aqueous solubility relative to purely aromatic analogs.
Research Implications and Gaps
- Mechanistic Studies : The compound’s benzodioxol moiety warrants evaluation for interactions with oxidative stress-related targets (e.g., cytochrome P450 enzymes) .
- Screening Data : Absence of direct cytotoxicity or receptor-binding data (cf. ’s microculture tetrazolium assay) highlights a need for empirical testing .
- Structural Optimization : Comparative studies with chloro/ethoxy analogs () could refine substituent choices for enhanced potency or selectivity .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide, and how is the product characterized?
The synthesis involves multi-step organic reactions starting with intermediates such as 3-(1,3-benzodioxol-5-yl)-3-phenylpropanol and 4-methoxybenzylamine. Key steps include:
- Amide bond formation : Coupling the propylamine intermediate with an acetyl chloride derivative under inert conditions (e.g., N₂ atmosphere) .
- Controlled reaction conditions : Temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF for solubility), and stoichiometric ratios to minimize side reactions .
Characterization methods :- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% threshold for pharmacological studies) .
Basic: What structural features of this compound may influence its reactivity or biological interactions?
The compound’s structure includes:
- 1,3-Benzodioxole moiety : Enhances metabolic stability and potential CNS activity due to lipophilicity .
- 4-Methoxybenzyl group : May modulate electron density, affecting binding to aromatic receptors (e.g., serotonin or dopamine receptors) .
- Acetamide linker : Provides hydrogen-bonding capacity for enzyme or receptor interactions .
These features suggest reactivity in nucleophilic substitution (benzodioxole) or oxidative metabolic pathways (methoxy group) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) can be addressed via:
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
- Computational docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs) and compare with experimental data .
- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
Advanced: What experimental designs are optimal for studying the metabolic stability of this compound?
- In vitro hepatic models : Use human liver microsomes (HLMs) or hepatocytes to assess cytochrome P450-mediated oxidation .
- Stability assays : Incubate the compound with NADPH-regenerating systems and monitor degradation via LC-MS at 0, 15, 30, and 60 minutes .
- Structural analogs : Compare with derivatives lacking the benzodioxole or methoxy group to identify metabolic hotspots .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity during synthesis?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the benzodioxole and phenyl groups .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve absolute stereochemistry using SHELXL for refinement .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Functional group replacement : Synthesize analogs with substitutions (e.g., replacing methoxy with ethoxy or halogens) .
- Pharmacokinetic screening : Measure logP, plasma protein binding, and permeability (Caco-2 assay) to correlate structural changes with bioavailability .
- In vivo efficacy models : Test analogs in disease-relevant models (e.g., neuroinflammation for CNS targets) with pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Basic: What precautions are necessary during the handling and storage of this compound?
- Storage : –20°C under inert gas (argon) to prevent oxidation of the benzodioxole ring .
- Safety protocols : Use fume hoods during synthesis; PPE (gloves, goggles) required due to potential irritancy of intermediates .
Advanced: How can researchers investigate potential off-target interactions of this compound?
- Broad-panel screening : Use kinase or GPCR profiling services (e.g., Eurofins) to identify off-target binding .
- Transcriptomic analysis : RNA sequencing of treated cells to detect unexpected pathway activation .
- Cryo-EM or SPR : Validate interactions with high-resolution structural or kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
